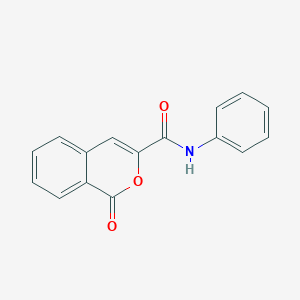
1-oxo-N-fenil-1H-isocromeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is a chemical compound with the molecular formula C16H11NO3. It is a derivative of isochromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring.
Aplicaciones Científicas De Investigación
1-oxo-N-phenyl-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine: Research indicates its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
Target of Action
Similar compounds have been reported to show promising antioxidant and antiplatelet aggregation activities .
Biochemical Pathways
Similar compounds have been shown to exhibit strong antiplatelet activity induced by aa .
Result of Action
Similar compounds have been shown to exhibit strong antioxidant activity and antiplatelet activity induced by aa . Among all synthesized 3-phenyl-1H-isochromen-1-ones analogs, five compounds showed antioxidant activity 7 to 16 times that of ascorbic acid . Almost all 3-phenyl-1H-isochromen-1-one analogs exhibited potent antiplatelet activity induced by AA; few of them showed activity more than 7 times that of aspirin .
Análisis Bioquímico
Biochemical Properties
1-oxo-N-phenyl-1H-isochromene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong antioxidant activity, which is significantly higher than that of ascorbic acid . It also demonstrates potent anti-platelet activity, making it a potential candidate for therapeutic applications . The interactions of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide with biomolecules are primarily through its isochromene ring, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.
Cellular Effects
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Additionally, the anti-platelet activity of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide can modulate platelet aggregation, which is crucial in preventing thrombotic events .
Molecular Mechanism
At the molecular level, 1-oxo-N-phenyl-1H-isochromene-3-carboxamide exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with cyclooxygenase-1 (COX-1) enzyme inhibits the enzyme’s activity, leading to reduced platelet aggregation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-platelet activities, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-platelet activities without any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain the biological activities of the parent compound . These interactions can affect metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, its lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial function . The targeting signals and post-translational modifications of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide play a role in directing it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide typically involves the reaction of isochromene derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-oxo-N-phenyl-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-1H-isochromen-1-one: A structurally similar compound with notable antioxidant and anti-inflammatory properties.
1-oxo-N-phenyl-1H-isochromene-3-carboxylate: Another derivative with similar chemical properties and applications.
Uniqueness
1-oxo-N-phenyl-1H-isochromene-3-carboxamide stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its specific structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-oxo-N-phenylisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)16(19)20-14/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVBMQIOWMCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447806.png)
![2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B447807.png)
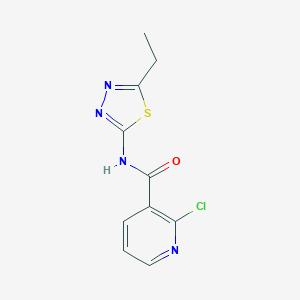
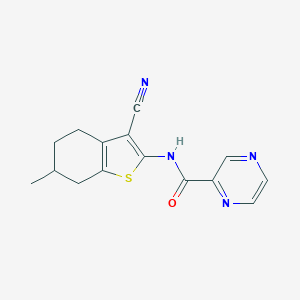
![3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447812.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447813.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447815.png)
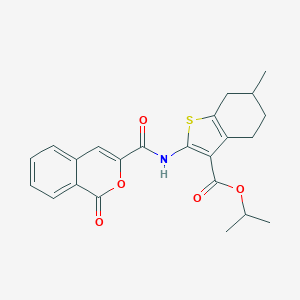
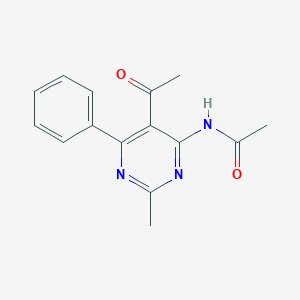
![Ethyl 4-(aminocarbonyl)-5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B447821.png)
![Propyl 6-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447822.png)
![METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447824.png)
